3-Aminohexan-2-one
Description
3-Aminohexan-2-one is a hypothetical or lesser-documented aliphatic ketone featuring an amino group (-NH₂) at the 3-position of a six-carbon chain. While specific data on this compound are absent in the provided evidence, its structural analogs and derivatives—particularly substituted cyclohexenones and branched-chain amino-ketones—are well-characterized. These analogs share functional group similarities, enabling inferences about reactivity, applications, and physicochemical properties. For instance, cyclic analogs like 3-Amino-2-cyclohexen-1-one (CAS 5220-49-5) are widely used in organic synthesis and pharmaceutical research . Linear derivatives such as 3-amino-4-methylhexan-2-one (CAS 740742-94-3) highlight the influence of branching on molecular behavior .
Properties
CAS No. |
732924-23-1 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-aminohexan-2-one |
InChI |
InChI=1S/C6H13NO/c1-3-4-6(7)5(2)8/h6H,3-4,7H2,1-2H3 |
InChI Key |
JSSKKCFDEASHBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminohexan-2-one can be synthesized through several methods. One common approach involves the reaction of hexan-2-one with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, 3-Aminohexan-2-one can be produced using large-scale chemical reactors. The process involves the continuous addition of reactants and the use of high-pressure and high-temperature conditions to optimize yield. Catalysts such as palladium or platinum may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Aminohexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert 3-Aminohexan-2-one to its corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Aminohexan-2-one is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, 3-Aminohexan-2-one is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, 3-Aminohexan-2-one is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-Aminohexan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties and applications of compounds analogous to 3-Aminohexan-2-one, based on the provided evidence:
Key Comparative Insights:
Structural Impact on Reactivity: Cyclic vs. Linear Systems: Cyclohexenone derivatives (e.g., 3-Amino-2-cyclohexen-1-one) exhibit enhanced conjugation and rigidity compared to linear amino-ketones, influencing their reactivity in Michael additions or cycloadditions .
Applications: Cyclohexenone derivatives are pivotal in synthesizing heterocycles (e.g., pyridines) and bioactive molecules .
Safety and Handling: Cyclohexenone derivatives (e.g., 3-(Benzylamino)cyclohex-2-en-1-one) require strict safety protocols, including respiratory protection due to inhalation risks .
Notes
- Nomenclature Corrections: Evidence highlights discrepancies in naming (e.g., Methoxmetamine’s correction from "2-(3-methoxyphenyl)-2-(amino)cyclohexan-1-one" to "2-(ethylamino)" substitution) .
- Data Limitations: Direct information on 3-Aminohexan-2-one is absent in the provided evidence; comparisons rely on structural analogs.
- Synthetic Relevance: Cyclohexenone derivatives dominate research due to their versatility, whereas linear amino-ketones remain underexplored .
Biological Activity
3-Aminohexan-2-one, also known as 3-amino-2-hexanone or 2-aminohexan-3-one, is an amino ketone with significant potential in various biological applications. Its molecular formula is and it has garnered attention for its interactions within biological systems, particularly in enzyme activity and metabolic pathways. This article explores the biological activity of 3-aminohexan-2-one, including its synthesis, mechanisms of action, and relevant case studies.
3-Aminohexan-2-one is characterized by a primary amine group and a ketone functional group, which contribute to its reactivity. The compound can be synthesized through various methods, including:
- Alkylation of amines : Reacting a suitable amine with a ketone.
- Reduction of imines : Using reducing agents to convert imines into amines.
The hydrochloride salt form (3-aminohexan-2-one hydrochloride) is commonly used due to its enhanced solubility and stability in aqueous solutions, making it more suitable for biological studies.
Enzyme Inhibition
Research indicates that 3-aminohexan-2-one exhibits potential as an enzyme inhibitor. Specifically, studies have shown that it can interact with various enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology. In vitro experiments demonstrated that derivatives of 3-aminohexan-2-one could inhibit PI3K activity, leading to reduced phosphorylation of downstream targets such as Akt .
Toxicological Studies
While exploring the biological activity of 3-aminohexan-2-one, it is vital to consider its toxicity profile. Preliminary studies suggest that the compound may have low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe usage parameters. The compound's interactions with cellular systems have been documented, indicating potential effects on cell viability and proliferation .
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation :
A study assessed the impact of 3-aminohexan-2-one on C4-2 prostate cancer cells. The results indicated that treatment with the compound led to significant inhibition of cell proliferation, attributed to its interference with the PI3K/Akt signaling pathway. This suggests a potential role for 3-aminohexan-2-one in cancer therapeutics . -
Metabolic Pathway Modulation :
Another investigation focused on how 3-aminohexan-2-one affects metabolic pathways in liver cells. The findings revealed alterations in glucose metabolism and lipid synthesis, indicating that this compound may influence metabolic disorders.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
